Boc-freidinger'S lactam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

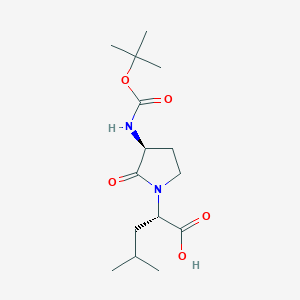

Boc-Freidinger’s lactam: is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. It is a conformationally restricted dipeptide peptidomimetic, often used in the study of proteomics and peptide-based drug design . The compound’s molecular formula is C15H26N2O5, and it has a molecular weight of 314.38 .

准备方法

Synthetic Routes and Reaction Conditions: Boc-Freidinger’s lactam can be synthesized through several methods. One common approach involves the reaction of 1-pyrrolidineacetic acid with tert-butoxycarbonyl (Boc) protected amino acids. The synthesis typically involves the following steps:

Formation of the Intermediate: The reaction starts with the formation of an intermediate by reacting 1-pyrrolidineacetic acid with Boc-protected amino acids under controlled conditions.

Cyclization: The intermediate undergoes cyclization to form the lactam ring. This step often requires the use of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Boc-Freidinger’s lactam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

化学反应分析

Types of Reactions: Boc-Freidinger’s lactam undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Oxidation and Reduction: Boc-Freidinger’s lactam can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The lactam ring can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Cyclization Reactions: Cyclization often requires the use of coupling agents like HBTU and bases such as DIPEA.

Major Products: The major products formed from these reactions include various substituted lactams, oxidized or reduced derivatives, and more complex cyclic structures .

科学研究应用

Scientific Research Applications

Boc-Freidinger's lactam finds applications in several domains:

-

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile precursor in synthesizing various organic compounds, facilitating the study of reaction mechanisms .

- Formation of Constrained Peptides : The lactam structure induces conformational constraints that stabilize specific peptide structures, enhancing their biological activity .

-

Biology

- Peptidomimetics Design : this compound is employed in designing peptidomimetics, which mimic natural peptides' structure and function. These compounds can improve stability and bioactivity compared to their linear counterparts .

- Protein-Protein Interactions : It aids in studying protein interactions by incorporating the lactam into peptide sequences, allowing researchers to identify critical binding sites.

-

Medicine

- Drug Development : The compound is instrumental in developing protease inhibitors and other therapeutic agents, leveraging its ability to mimic bioactive conformations .

- Antibiotic Research : Its mechanism of action against PBPs positions it as a candidate for new antibiotic formulations, particularly against resistant bacterial strains .

- Industry

Data Table: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemistry | Organic synthesis | Versatile building block for complex molecules |

| Biology | Peptidomimetics | Enhanced stability and activity over linear peptides |

| Medicine | Drug development | Potential for new antibiotics and therapeutic agents |

| Industry | Pharmaceutical production | Key reagent in API synthesis |

Case Study 1: Peptidomimetic Development

Research has demonstrated that incorporating this compound into peptide sequences can stabilize type II β-turns, significantly enhancing agonist activity compared to unmodified peptides. This approach has been applied successfully in developing analogs of luteinizing hormone-releasing hormone, showcasing improved pharmacological profiles .

Case Study 2: Antibiotic Formulation

A systematic study highlighted the efficacy of this compound as an antibiotic candidate against Gram-positive bacteria. By mimicking the D-Ala-D-Ala terminus essential for PBP binding, it effectively inhibited cell wall synthesis, leading to bacterial autolysis and death .

作用机制

The mechanism of action of Boc-Freidinger’s lactam involves its interaction with specific molecular targets. The compound’s conformationally restricted structure allows it to bind selectively to target proteins, inhibiting their activity. This property makes it a valuable tool in the study of enzyme inhibition and protein-protein interactions. The lactam ring structure plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity .

相似化合物的比较

Freidinger’s Lactam: A similar compound with a different protecting group.

N-Boc-Freidinger’s Lactam: Another variant with a different Boc-protected amino acid.

Other β-Lactams: Compounds like penicillins and cephalosporins, which also contain a β-lactam ring

Uniqueness: Boc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and specificity in binding to target proteins. This property distinguishes it from other β-lactams and makes it particularly useful in the design of peptidomimetics and protease inhibitors .

生物活性

Boc-Freidinger’s lactam, a beta-lactam compound, has garnered attention for its significant biological activity, particularly in the fields of chemistry and medicinal biology. This article examines the compound's mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Boc-Freidinger's Lactam

Boc-Freidinger’s lactam is primarily recognized for its role as a building block in organic synthesis and its application in drug design. Its structural features allow it to mimic peptide bonds, making it useful in creating peptidomimetics—molecules that imitate the structure and function of peptides.

Target of Action : Boc-Freidinger’s lactam primarily targets bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, leading to cell lysis and death.

Mode of Action : The beta-lactam ring of Boc-Freidinger’s lactam mimics the D-Ala-D-Ala terminus of natural substrates for transpeptidase enzymes involved in peptidoglycan synthesis. This structural mimicry allows the lactam to effectively inhibit PBPs, resulting in compromised bacterial cell walls.

Biochemical Pathways : The inhibition of PBPs by Boc-Freidinger’s lactam affects key biochemical pathways involved in bacterial growth and replication. This disruption can lead to osmotic instability within bacterial cells, ultimately resulting in cell death.

Pharmacological Applications

Boc-Freidinger’s lactam has been utilized in various pharmacological contexts:

- Antibacterial Activity : Studies have shown that Boc-Freidinger’s lactam exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against strains resistant to other antibiotics.

- Protease Inhibitors : The compound is also explored for its potential as a protease inhibitor, especially in the context of HIV-1 protease inhibition. Research indicates that structural modifications can enhance its binding affinity and inhibitory effects against viral proteases .

- Peptidomimetics Design : As a versatile scaffold, Boc-Freidinger’s lactam is employed in designing peptidomimetics that can modulate biological activity through enhanced stability and bioavailability compared to natural peptides .

Stability Studies

Recent research has focused on the stability of beta-lactams, including Boc-Freidinger’s lactam, under various conditions. A comprehensive study evaluated the degradation half-lives of different beta-lactams in water at 25°C, revealing that stability varies significantly among compounds. For instance, while some beta-lactams showed degradation within hours, others maintained stability for over 200 hours .

Case Studies

- HIV-1 Protease Inhibition : A study investigated several stereopure β-hydroxy γ-lactam-containing inhibitors, demonstrating that specific structural modifications could enhance binding interactions with HIV-1 protease. The findings suggested that optimizing the lactam moiety could lead to more potent antiviral agents .

- Urotensin II Analogues : Research on urotensin II analogues containing lactam bridges revealed insights into structure-function relationships. The binding affinities were measured against human GPR14 receptors, indicating that modifications involving lactams could yield potent antagonists or agonists for therapeutic applications .

属性

IUPAC Name |

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREAFDMYUYIYLC-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。